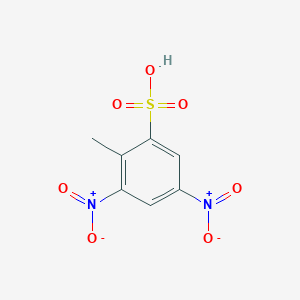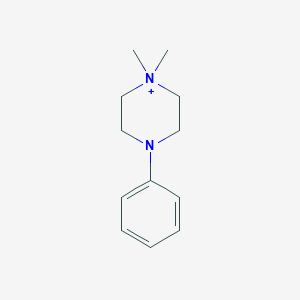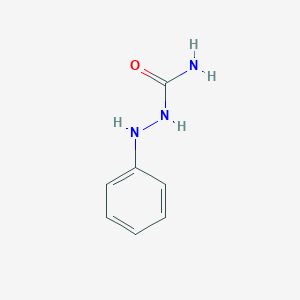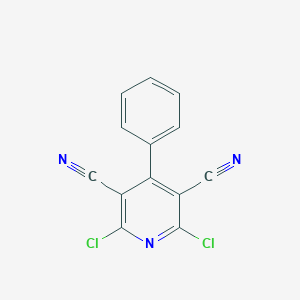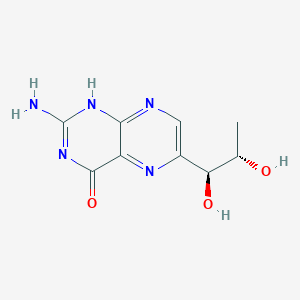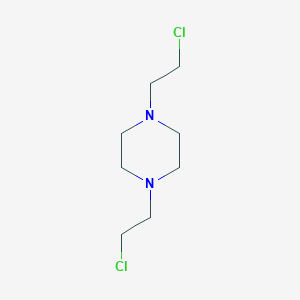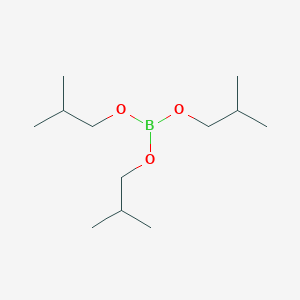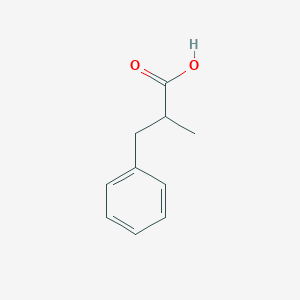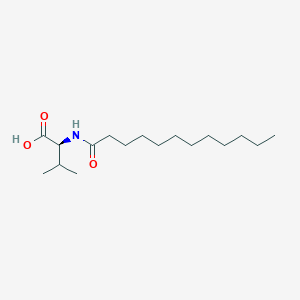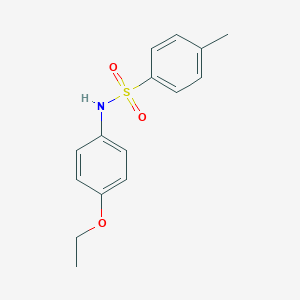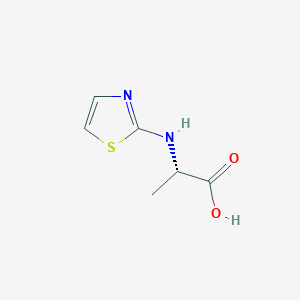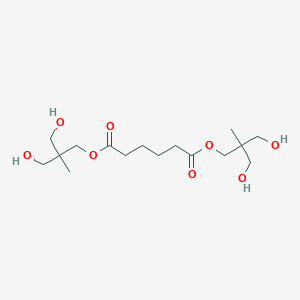
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate, also known as Bis-MPA, is a chemical compound that has gained attention in recent years due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of Bis(2,2-di(hydroxymethyl)propyl) hexanedioate is not fully understood, but it is believed to act as a crosslinker or building block for the synthesis of dendrimers, polymers, and hydrogels. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based dendrimers have been shown to have high drug-loading capacity and can target specific cells or tissues in the body. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based polymers have unique properties such as high thermal stability and mechanical strength, making them suitable for a wide range of applications. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based hydrogels can absorb large amounts of water and can be used for wound dressings and drug delivery systems.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Bis(2,2-di(hydroxymethyl)propyl) hexanedioate are not well studied, but it is believed to be relatively non-toxic and biocompatible. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based dendrimers have been shown to have low toxicity and can be cleared from the body through renal excretion. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based polymers and hydrogels have also been shown to be biocompatible and can be used in various biomedical applications.
Avantages Et Limitations Des Expériences En Laboratoire
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has several advantages for lab experiments, including its ease of synthesis, versatility, and unique properties. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate can be synthesized in large quantities using a simple and scalable process, making it suitable for industrial-scale applications. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate is also versatile and can be used as a building block for the synthesis of dendrimers, polymers, and hydrogels with a wide range of properties. However, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has some limitations, including its relatively high cost and limited availability compared to other monomers and crosslinkers.
Orientations Futures
There are several future directions for research on Bis(2,2-di(hydroxymethyl)propyl) hexanedioate, including the development of new dendrimer-based drug delivery systems, the synthesis of new Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based polymers with unique properties, and the development of new Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based hydrogels for biomedical applications. Other potential future directions include the study of the biochemical and physiological effects of Bis(2,2-di(hydroxymethyl)propyl) hexanedioate and the development of new synthesis methods and applications for Bis(2,2-di(hydroxymethyl)propyl) hexanedioate. Overall, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has significant potential for a wide range of applications in various fields, and further research is needed to fully explore its capabilities.
Méthodes De Synthèse
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate is synthesized through a process known as the Michael addition reaction. This involves the reaction of two molecules of MPA with one molecule of diethylene glycol to form Bis(2,2-di(hydroxymethyl)propyl) hexanedioate. The reaction is carried out in the presence of a catalyst such as triethylamine, and the product is purified using a series of filtration and washing steps.
Applications De Recherche Scientifique
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been extensively studied for its potential applications in various fields, including drug delivery, polymer synthesis, and materials science. In drug delivery, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been used as a building block for the synthesis of dendrimers, which are highly branched, tree-like molecules that can be used to deliver drugs to specific targets in the body. Bis(2,2-di(hydroxymethyl)propyl) hexanedioate-based dendrimers have shown promising results in preclinical studies for the treatment of cancer, HIV, and other diseases.
In polymer synthesis, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been used as a monomer to create polymers with unique properties such as high thermal stability and mechanical strength. These polymers have potential applications in areas such as coatings, adhesives, and electronics.
In materials science, Bis(2,2-di(hydroxymethyl)propyl) hexanedioate has been used as a crosslinker to create hydrogels, which are materials that can absorb large amounts of water and are used in applications such as wound dressings and drug delivery systems.
Propriétés
Numéro CAS |
15080-58-7 |
|---|---|
Nom du produit |
Bis(2,2-di(hydroxymethyl)propyl) hexanedioate |
Formule moléculaire |
C16H30O8 |
Poids moléculaire |
350.4 g/mol |
Nom IUPAC |
bis[3-hydroxy-2-(hydroxymethyl)-2-methylpropyl] hexanedioate |
InChI |
InChI=1S/C16H30O8/c1-15(7-17,8-18)11-23-13(21)5-3-4-6-14(22)24-12-16(2,9-19)10-20/h17-20H,3-12H2,1-2H3 |
Clé InChI |
WDEQESOPQKLMQF-UHFFFAOYSA-N |
SMILES |
CC(CO)(CO)COC(=O)CCCCC(=O)OCC(C)(CO)CO |
SMILES canonique |
CC(CO)(CO)COC(=O)CCCCC(=O)OCC(C)(CO)CO |
Autres numéros CAS |
15080-58-7 |
Synonymes |
Adipic acid bis[2,2-bis(hydroxymethyl)propyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



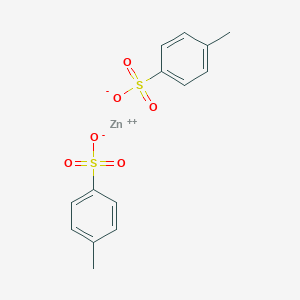
![Dibenz[b,e]oxepin-6,11-dione](/img/structure/B86799.png)

